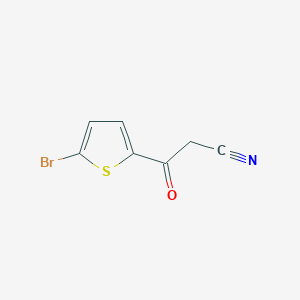
Ethyl 3-fluoro-4-methylbenzoate
Übersicht
Beschreibung
Ethyl 3-fluoro-4-methylbenzoate (EFMB) is an ester compound that is commonly used in a variety of scientific research applications. It is an important chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. EFMB is also used as a flavor and fragrance ingredient in food, beverages, and cosmetics. This compound has a wide range of properties that make it useful in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Ethyl 3-fluoro-4-methylbenzoate: is a valuable building block in organic synthesis. Its structure allows for the introduction of fluorinated aromatic systems into more complex molecules. This compound can be used to synthesize various pharmaceuticals, agrochemicals, and performance materials that benefit from the presence of a fluorine atom, which can significantly alter a molecule’s biological activity and physical properties .
Medicinal Chemistry
In medicinal chemistry, Ethyl 3-fluoro-4-methylbenzoate serves as a precursor for the synthesis of bioactive molecules. The fluorine atom’s small size and high electronegativity make it an ideal substituent in drug design, often leading to improved metabolic stability, increased binding affinity, and enhanced membrane permeability .
Material Science
This compound finds applications in material science, particularly in the development of fluorinated polymers. These polymers exhibit unique properties such as chemical inertness, low surface energy, and exceptional weather resistance, making them suitable for use in coatings, insulation materials, and electronic devices .
Analytical Chemistry
Ethyl 3-fluoro-4-methylbenzoate: can be used as a standard or reagent in analytical chemistry. Its well-defined structure and properties allow for its use in chromatography and spectroscopy as a reference compound for the identification and quantification of similar substances .
Agricultural Chemistry
The introduction of fluorine into organic compounds often leads to the development of agrochemicals with enhanced activity and selectivityEthyl 3-fluoro-4-methylbenzoate could be utilized in the synthesis of novel pesticides and herbicides, contributing to more efficient crop protection strategies .
Environmental Science
In environmental science, research into the degradation of fluorinated compounds is crucialEthyl 3-fluoro-4-methylbenzoate can be used as a model compound to study the environmental fate of fluorinated pollutants, helping to understand their persistence and impact on ecosystems .
Electroluminescent Devices
The fluorinated compound can be incorporated into the synthesis of materials for electroluminescent devices. These devices, which include OLEDs and other types of displays, benefit from the improved electronic properties that fluorinated compounds can provide .
Energy Storage
Lastly, Ethyl 3-fluoro-4-methylbenzoate may contribute to the field of energy storage. Fluorinated materials are being explored for use in lithium batteries and capacitors due to their potential to enhance energy density and stability .
Eigenschaften
IUPAC Name |
ethyl 3-fluoro-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-3-13-10(12)8-5-4-7(2)9(11)6-8/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAHBQYWMMITFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001022643 | |
| Record name | Ethyl 3-fluoro-4-methyl-benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001022643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-fluoro-4-methylbenzoate | |
CAS RN |
86239-00-1 | |
| Record name | Benzoic acid, 3-fluoro-4-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86239-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-fluoro-4-methyl-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 3-fluoro-4-methyl-benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001022643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![5-Iodo-8-methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1600811.png)